molecular formula C14H12ClN5O3S B2835656 N-(5-chloro-2-methoxyphenyl)-2-((4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-6-yl)thio)acetamide CAS No. 877630-68-7

N-(5-chloro-2-methoxyphenyl)-2-((4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-6-yl)thio)acetamide

Cat. No.: B2835656
CAS No.: 877630-68-7
M. Wt: 365.79
InChI Key: HGWOYBALBFYBPT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(5-chloro-2-methoxyphenyl)-2-((4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-6-yl)thio)acetamide is a useful research compound. Its molecular formula is C14H12ClN5O3S and its molecular weight is 365.79. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Anticancer Activity

Research has shown that derivatives similar to the specified compound have been synthesized and evaluated for their anticancer properties. Al-Sanea et al. (2020) synthesized a range of compounds with slight variations in the chemical structure, showing appreciable growth inhibition against several cancer cell lines, emphasizing the potential of these compounds as anticancer agents. This highlights the chemical compound's role in contributing to the development of new anticancer drugs through structure-activity relationship studies (Al-Sanea, M. M., Parambi, D. G., et al., 2020).

Radioligand Imaging

In the realm of diagnostic imaging, derivatives of the compound have been developed for use as selective radioligands, enabling the imaging of specific proteins associated with various diseases. Dollé et al. (2008) discussed the synthesis of DPA-714, a derivative designed for positron emission tomography (PET) imaging of the translocator protein, which is significant in neuroinflammation studies. This underscores the compound's utility in advancing neuroimaging techniques and understanding neurological diseases (Dollé, F., Hinnen, F., et al., 2008).

Anti-inflammatory Activity

Compounds structurally related to N-(5-chloro-2-methoxyphenyl)-2-((4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-6-yl)thio)acetamide have demonstrated significant anti-inflammatory activities. Sunder and Maleraju (2013) synthesized derivatives that showed considerable anti-inflammatory effectiveness, suggesting potential therapeutic applications in treating inflammation-related disorders (Sunder, K., & Maleraju, Jayapal, 2013).

Antimicrobial Activity

Additionally, research into similar chemical derivatives has unveiled antimicrobial properties, making them candidates for developing new antimicrobial agents. Kerru et al. (2019) explored the synthesis of new derivatives that exhibited potent antibacterial and antifungal activities, indicating their relevance in combating infectious diseases (Kerru, N., Maddila, S., et al., 2019).

Properties

IUPAC Name

N-(5-chloro-2-methoxyphenyl)-2-[(4-oxo-1,5-dihydropyrazolo[3,4-d]pyrimidin-6-yl)sulfanyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H12ClN5O3S/c1-23-10-3-2-7(15)4-9(10)17-11(21)6-24-14-18-12-8(5-16-20-12)13(22)19-14/h2-5H,6H2,1H3,(H,17,21)(H2,16,18,19,20,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HGWOYBALBFYBPT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)Cl)NC(=O)CSC2=NC3=C(C=NN3)C(=O)N2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H12ClN5O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

365.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.